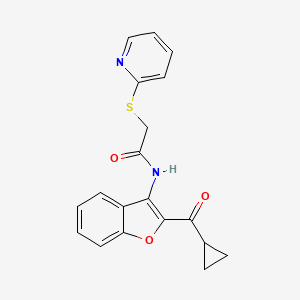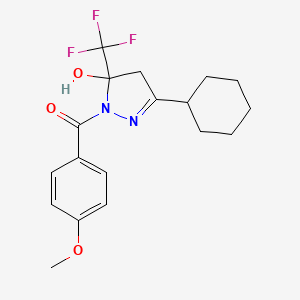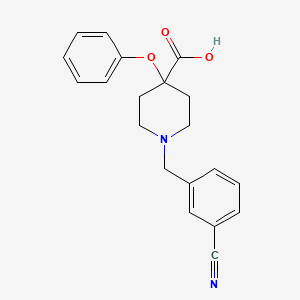
N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE is a complex organic compound that features a benzofuran ring, a cyclopropane moiety, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions.
Introduction of the Cyclopropane Moiety: The cyclopropane group can be introduced via cyclopropanation reactions using reagents like diazomethane.
Attachment of the Pyridine Ring: The pyridine ring can be attached through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under specific reaction conditions such as temperature, solvent, and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Potential use in studying biological pathways and interactions due to its complex structure.
Medicine: Possible applications in drug development and medicinal chemistry for its unique pharmacophore.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)-2-(THIOPHEN-2-YLSULFANYL)ACETAMIDE: Similar structure with a thiophene ring instead of a pyridine ring.
N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)-2-(PYRIDIN-3-YLSULFANYL)ACETAMIDE: Similar structure with the pyridine ring attached at a different position.
Uniqueness
N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Propriétés
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-15(11-25-16-7-3-4-10-20-16)21-17-13-5-1-2-6-14(13)24-19(17)18(23)12-8-9-12/h1-7,10,12H,8-9,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRPGEMRQFWEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CSC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-3-[4-(Diethylamino)phenyl]-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile](/img/structure/B5479737.png)
![1-(2,6-difluorobenzyl)-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5479745.png)

![3-[(3-Methylsulfanylphenyl)sulfamoyl]benzoic acid](/img/structure/B5479769.png)
![7-[4-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyridine](/img/structure/B5479776.png)
![3-(Allylsulfanyl)-6-(4-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5479778.png)


![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1H-indole-7-carboxamide](/img/structure/B5479791.png)
![N-[(1R,3S)-3-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]cyclopentyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide](/img/structure/B5479795.png)

![3-(allylthio)-8-bromo-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5479806.png)
![2-[2-(1-cyclohexen-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5479823.png)
![ethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5479831.png)
